![molecular formula C18H16ClN3O3 B5908718 N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide](/img/structure/B5908718.png)
N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide, commonly known as CM17, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of hydrazide derivatives and is synthesized through a multistep process involving the reaction of various reagents.
Mecanismo De Acción
The mechanism of action of CM17 is not fully understood, but it is believed to act through multiple pathways. It has been suggested that CM17 inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also act by inducing cell cycle arrest and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CM17 has a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CM17 has also been shown to possess anti-microbial properties by inhibiting the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CM17 is its potential therapeutic applications in the treatment of cancer and other diseases. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of CM17 is the lack of extensive research on its safety and efficacy in humans. Further studies are needed to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on CM17. One potential avenue is the study of its mechanism of action and the identification of specific targets that it interacts with. This could lead to the development of more effective therapeutic agents. Another area of research is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of CM17 in humans, which could pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of CM17 involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form 4-[(2-chlorobenzyl)oxy]-3-methoxybenzylamine. This intermediate is then reacted with 2-cyanoacetohydrazide in the presence of a catalyst to yield CM17. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CM17 has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have also shown that CM17 has the potential to inhibit the growth of certain cancer cell lines and induce apoptosis in these cells.
Propiedades
IUPAC Name |
N-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-17-10-13(11-21-22-18(23)8-9-20)6-7-16(17)25-12-14-4-2-3-5-15(14)19/h2-7,10-11H,8,12H2,1H3,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKLCKFGPNLMI-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC#N)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC#N)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(5-bromo-2-furyl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5908635.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5908649.png)
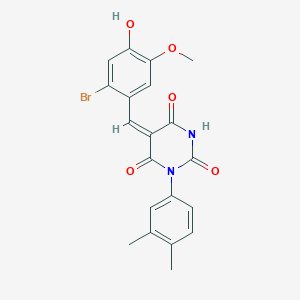
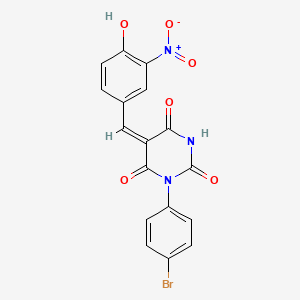
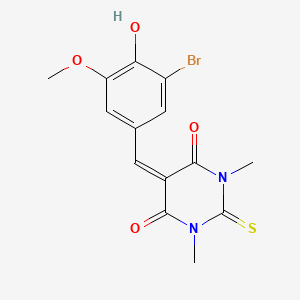
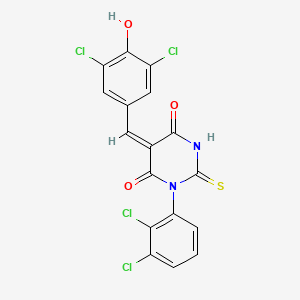
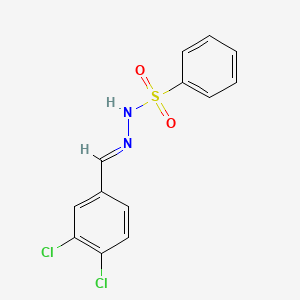
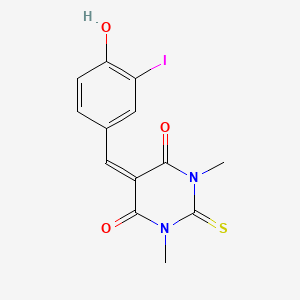
![ethyl 4-{3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5908705.png)
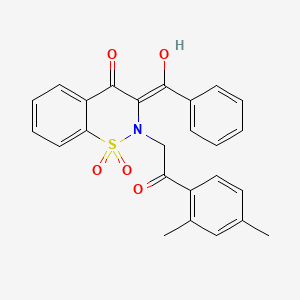
![4-[(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B5908725.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908726.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908728.png)
![N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5908745.png)
